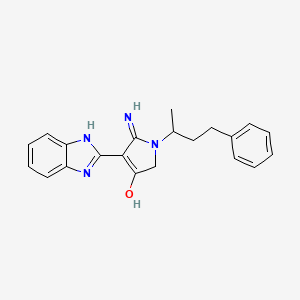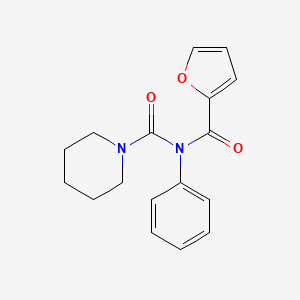
1-Chlor-2,3-Bis(trifluormethyl)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF6. It is a derivative of benzene, where two trifluoromethyl groups and one chlorine atom are substituted at the 2 and 3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2,3-bis(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-chloro-2,3-bis(trifluoromethyl)benzene often involves large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .
Wirkmechanismus
The mechanism of action of 1-chloro-2,3-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in various chemical reactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(trifluoromethyl)benzene: This compound has only one trifluoromethyl group and exhibits different chemical properties and reactivity.
1,3-Bis(trifluoromethyl)benzene: Lacks the chlorine atom, leading to distinct chemical behavior and applications.
Uniqueness: 1-Chloro-2,3-bis(trifluoromethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart specific chemical and physical properties.
Eigenschaften
IUPAC Name |
1-chloro-2,3-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLQMRBWUNXWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2527509.png)

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)
![N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2527514.png)
![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)
![tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2527519.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoicacid](/img/structure/B2527523.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)


![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)



